Silicon monoxide finds applications in microelectronic devices due to its desirable electrical and insulating properties. [, , , ] Its use as a thin-film dielectric and insulating layer contributes to the functionality and performance of various electronic components. [, ] Moreover, SiO has emerged as a potential material for resistive switching devices, promising advancements in non-volatile memory technologies. []
Silicon monoxide can be synthesized through several methods:
The molecular structure of silicon monoxide features a simple arrangement where each silicon atom is bonded to one oxygen atom. The compound exhibits a linear geometry and is characterized by its non-stoichiometric nature, meaning that its composition can vary slightly depending on synthesis conditions. The bond length between silicon and oxygen in SiO is approximately 1.60 Å, indicating a strong covalent bond .
Silicon monoxide can exist in various phases, including crystalline and amorphous forms, with the crystalline structure often exhibiting a tetragonal symmetry . The phase composition can significantly influence its physical properties, such as electrical conductivity and optical characteristics.
Silicon monoxide participates in several important chemical reactions:
These reactions are critical in various industrial processes, including semiconductor manufacturing and materials science.
The mechanism of action for silicon monoxide primarily involves its role as a precursor in the synthesis of silicon nanocrystals. Upon thermal processing, SiO undergoes disproportionation, leading to the formation of nanoscale silicon particles. This process is influenced by temperature; significant transformations occur between 900-950 °C, where quantum confinement effects become pronounced .
The photoluminescence properties of these nanocrystals are highly dependent on their size, with optimal emission wavelengths observed around 820-830 nm for particles sized between 3.5-4.0 nm . This size-dependent behavior highlights the importance of precise control over synthesis conditions to achieve desired optical properties.
Silicon monoxide exhibits several notable physical and chemical properties:
These properties make SiO suitable for various applications, particularly in electronics and materials science.
Silicon monoxide has diverse applications across several fields:
Silicon monoxide (SiO) exhibits distinct properties in its gaseous, diatomic molecular form compared to its solid state. In the vapor phase, SiO exists as discrete molecules with a bond length between 148.9 pm and 151 pm—significantly shorter than Si–O bonds in silicates (typically 160–164 pm) but longer than Si=O double bonds (~148 pm) [1] [6]. This anomaly has spurred debate about its bonding character: while some studies suggest triple-bond character (bond energy: ~794 kJ/mol), others propose a double-bond structure violating Lewis’s octet rule [1] [3].
Gaseous SiO is highly reactive and transient under terrestrial conditions but abundant in interstellar space, where it serves as a key tracer of shocked gas in protostellar outflows [1] [6]. When matrix-isolated in argon and cooled with helium, SiO reacts with co-deposited atoms (e.g., Na, Al, Pd) to form triatomic species like linear AlSiO or ring-structured NaSiO [1] [3].
Table 1: Key Characteristics of Gaseous SiO
Property | Value | Significance |
---|---|---|
Bond Length | 148.9–151 pm | Between double/triple bond lengths |
Bond Energy | ~794 kJ/mol | Comparable to calculated triple-bond energy |
Interstellar Abundance | High | Tracer of stellar object dynamics |
Reactivity with Metals | Forms triatomics | Yields species like AlSiO, NaSiO |
Upon rapid cooling, gaseous SiO condenses into a brown-black polymeric glassy solid denoted as (SiO)n. This amorphous material is commercially produced via vacuum deposition and is highly air- and moisture-sensitive [1] [5]. Structurally, (SiO)n comprises oligomeric rings (n=2–5) where oxygen atoms bridge silicon atoms (Si–O–Si linkages), avoiding direct Si–Si bonds [1] [3]. Early studies mischaracterized it as a mixture of amorphous Si and SiO2, but recent spectroscopic analyses confirm unique chemical bonding distinct from simple mixtures [1] [4].
Commercially, (SiO)n is supplied in granular form (purity: 99%–99.999%) for thin-film applications [3] [7]. Its metastable nature necessitates careful storage, as it gradually disproportionates into Si/SiO2 (see §1.1.3).
Solid SiO undergoes disproportionation—a thermodynamically driven decomposition:
2SiO (s) → Si (s) + SiO<sub>2</sub> (s)
This process occurs irreversibly between 400–800°C within hours and accelerates dramatically above 1,000°C [1] [4]. The reaction kinetics are influenced by:
Table 2: Disproportionation Kinetics of Solid SiO
Temperature Range | Reaction Speed | Completion |
---|---|---|
400–800°C | Hours | Partial |
1,000–1,440°C | Minutes | Near-total |
>1,440°C | Seconds | Incomplete |
Silicon monoxide exhibits complex thermodynamic behavior. Its melting point is 1,702°C, and it boils at 1,880°C, with a density of 2.13 g/cm³ [1] [3] [7]. However, thermal stability is context-dependent:
SiO₂ (s) + Si (s) ⇌ 2SiO (g)
This requires temperatures >1,500°C due to SiO’s volatility [1] [3].
SiO₂ (s) + H₂ (g) ⇌ SiO (g) + H₂O (g)
Convective diffusion controls the reaction rate [1].
SiO vs. SiO2
SiO vs. Suboxides (e.g., Si2O3)
Table 3: Silicon Oxides Comparison
Property | SiO | SiO2 | Si2O3 |
---|---|---|---|
Bonding | Double/triple debate | Tetrahedral network | Poorly defined |
Bandgap | 1.52 eV (2D Orth-SiO) | ~9 eV (α-quartz) | Variable |
Atmospheric Stability | Oxidizes to SiO₂ | Highly stable | Unstable |
Primary Use | Optical coatings | Glass, ceramics | Limited applications |
All listed compounds: Silicon monoxide (SiO), Silicon dioxide (SiO₂), Silicon suboxide (Si₂O₃)
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